REACTION_CXSMILES
|
ClC1C=CC(N=C=O)=CC=1C(F)(F)F.COC(=O)C(N)(CC)CC.C[O:26][C:27](=O)[C:28]([NH:33][C:34](=[O:47])[NH:35][C:36]1[CH:41]=[CH:40][C:39]([Cl:42])=[C:38]([C:43]([F:46])([F:45])[F:44])[CH:37]=1)([CH2:31][CH3:32])[CH2:29][CH3:30]>CC(C)=O.Cl>[Cl:42][C:39]1[CH:40]=[CH:41][C:36]([N:35]2[C:27](=[O:26])[C:28]([CH2:29][CH3:30])([CH2:31][CH3:32])[NH:33][C:34]2=[O:47])=[CH:37][C:38]=1[C:43]([F:44])([F:45])[F:46]
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Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)N=C=O)C(F)(F)F
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC)(CC)N)=O
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Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(N-[(4-chloro-3-trifluoromethylphenyl)-carbamoyl]-amino)-2-ethylbutyric acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CC)(CC)NC(NC1=CC(=C(C=C1)Cl)C(F)(F)F)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 5 minutes
|
Duration
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5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
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Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the methylene chloride was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)N1C(NC(C1=O)(CC)CC)=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |